molecular formula C24H48O3 B1235795 24-Hydroxytetracosanoic acid CAS No. 75912-18-4

24-Hydroxytetracosanoic acid

Cat. No.: B1235795
CAS No.: 75912-18-4
M. Wt: 384.6 g/mol
InChI Key: OVBKVWSHXDCSTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Hydroxytetracosanoic acid typically involves the hydroxylation of tetracosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the selective hydroxylation at the 24th carbon position.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation processes. Certain microorganisms are capable of producing ω-hydroxy fatty acids through enzymatic pathways, which can be optimized for large-scale production . Additionally, chemical synthesis methods are employed in industrial settings to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 24-Hydroxytetracosanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alcohols, acids, and bases.

Major Products Formed:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alkanes.

    Substitution Products: Esters, ethers.

Properties

IUPAC Name

24-hydroxytetracosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O3/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(26)27/h25H,1-23H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBKVWSHXDCSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415594
Record name 24-hydroxytetracosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75912-18-4
Record name 24-hydroxytetracosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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